(S)-methyl 4-(4,4,4-trifluoro-1-hydroxybutyl)benzoate
Description
International Union of Pure and Applied Chemistry Nomenclature and Systematic Classification
The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry conventions for complex organic molecules containing multiple functional groups and stereochemical centers. The compound's official International Union of Pure and Applied Chemistry name is methyl 4-[(1S)-4,4,4-trifluoro-1-hydroxybutyl]benzoate, which systematically describes the structural components and stereochemical configuration. The nomenclature reflects the methyl ester functionality of the benzoic acid core, the para-substitution pattern on the aromatic ring, and the specific stereochemical designation of the hydroxyl-bearing carbon center.
The compound is catalogued under Chemical Abstracts Service registry number 953422-97-4, providing unique identification within chemical databases. Alternative systematic names include methyl 4-(4,4,4-trifluoro-1-hydroxybutyl)benzoate when stereochemistry is not explicitly designated, though this nomenclature lacks the essential stereochemical information that distinguishes the (S)-enantiomer from its (R)-counterpart. The molecular formula C₁₂H₁₃F₃O₃ represents the precise atomic composition, indicating twelve carbon atoms, thirteen hydrogen atoms, three fluorine atoms, and three oxygen atoms within the molecular structure.
The systematic classification places this compound within several important chemical categories. Functionally, it belongs to the aromatic ester class due to the methyl benzoate core structure. The presence of the trifluoromethyl group classifies it as a fluorinated organic compound, while the secondary alcohol functionality categorizes it within the hydroxyalkyl-substituted aromatics. From a stereochemical perspective, the compound is classified as a chiral molecule containing one stereogenic center, specifically exhibiting S-configuration according to Cahn-Ingold-Prelog priority rules.
Molecular Geometry and Stereochemical Configuration
The molecular geometry of this compound exhibits characteristic features of substituted aromatic systems with extended aliphatic chains. The central benzene ring maintains planar geometry with standard aromatic carbon-carbon bond lengths and 120-degree bond angles. The para-substitution pattern creates a linear arrangement of the ester and hydroxybutyl substituents across the aromatic ring, minimizing steric interactions and promoting favorable molecular conformations.
The stereochemical configuration centers on the secondary alcohol carbon within the butyl chain, which exhibits S-configuration based on priority assignment of substituents. According to Cahn-Ingold-Prelog rules, the aromatic ring receives highest priority, followed by the trifluoromethyl-terminated propyl chain, the hydroxyl group, and finally the hydrogen atom. When viewed along the carbon-hydrogen bond with hydrogen pointing away from the observer, the remaining three substituents decrease in priority in a counterclockwise direction, confirming S-configuration.
Table 1: Key Structural Parameters of this compound
The trifluoromethyl group significantly influences molecular geometry through its strong electron-withdrawing properties and steric bulk. The three fluorine atoms adopt a tetrahedral arrangement around the terminal carbon, creating a highly electronegative region that affects both intramolecular and intermolecular interactions. This functional group's presence increases molecular rigidity and influences the preferred conformations of the flexible butyl chain connecting the aromatic ring to the trifluoromethyl terminus.
The methyl ester functionality maintains typical geometric parameters with the carbonyl carbon exhibiting trigonal planar geometry. The ester linkage allows for rotation around the carbon-oxygen single bond, though the preferred conformation positions the methyl group to minimize steric interactions with the aromatic ring and para-substituent. The overall molecular geometry represents a balance between minimizing steric repulsion and maximizing favorable electronic interactions, particularly those involving the trifluoromethyl group's strong electron-withdrawing effects.
Comparative Analysis of Enantiomeric and Diastereomeric Forms
The comparative analysis of this compound with its enantiomeric and related stereoisomeric forms reveals significant differences in physicochemical properties and biological activities. The (R)-enantiomer, while sharing identical molecular formula and connectivity, exhibits distinct three-dimensional spatial arrangements that lead to different interactions with chiral environments. These enantiomeric differences become particularly pronounced in biological systems where enzyme-substrate interactions and receptor binding exhibit high stereoselectivity.
Structural comparison with the non-fluorinated analog methyl 4-(4-hydroxybutyl)benzoate demonstrates the profound impact of trifluoromethyl substitution on molecular properties. The parent compound without fluorine substitution exhibits molecular formula C₁₂H₁₆O₃ with molecular weight 208.25 grams per mole, representing a mass difference of 54 grams per mole compared to the trifluoromethyl derivative. This substitution fundamentally alters electronic distribution, lipophilicity, and metabolic stability profiles between the two compounds.
Table 2: Comparative Properties of Related Compounds
| Compound | Molecular Formula | Molecular Weight (g/mol) | Stereogenic Centers | CAS Number |
|---|---|---|---|---|
| This compound | C₁₂H₁₃F₃O₃ | 262.22 | 1 | 953422-97-4 |
| Methyl 4-(4-hydroxybutyl)benzoate | C₁₂H₁₆O₃ | 208.25 | 0 | 123910-88-3 |
| (R)-Methyl 4-(4,4,4-trifluoro-1-hydroxybutyl)benzoate | C₁₂H₁₃F₃O₃ | 262.22 | 1 | Not specified |
The presence of the stereogenic center in the trifluoromethyl derivative creates enantiomeric pairs that exhibit identical physical properties in achiral environments but demonstrate distinct behaviors in chiral contexts. These differences manifest in optical rotation values, where the (S)-enantiomer rotates plane-polarized light in the opposite direction compared to the (R)-form, with equal magnitude but opposite sign. The specific rotation values provide quantitative measures for enantiomeric purity determination and stereochemical assignment confirmation.
Diastereomeric relationships arise when considering compounds with multiple stereogenic centers or geometric isomerism, though the current compound contains only one chiral center. However, conformational diastereomers exist due to restricted rotation around the carbon-carbon bonds within the butyl chain, particularly those adjacent to the hydroxyl-bearing carbon and the trifluoromethyl group. These conformational preferences influence molecular recognition events and biological activities, contributing to the overall pharmacological profile differences between stereoisomeric forms.
Crystallographic Characterization via X-ray Diffraction Studies
While comprehensive X-ray diffraction studies specifically focused on this compound remain limited in the available literature, crystallographic analysis of related fluorinated benzoate derivatives provides valuable insights into expected structural parameters and packing arrangements. The crystallographic characterization of similar compounds reveals consistent patterns in molecular packing influenced by the presence of trifluoromethyl groups and hydroxyl functionalities that likely apply to the target compound.
Structural analogs containing trifluoromethyl-substituted aromatic systems typically exhibit enhanced intermolecular interactions through fluorine-hydrogen contacts and dipole-dipole associations. These interactions contribute to increased melting points and altered solubility profiles compared to non-fluorinated counterparts. The electron-withdrawing nature of the trifluoromethyl group creates partial positive charges on adjacent carbon atoms, facilitating weak electrostatic interactions with electron-rich regions of neighboring molecules in the crystal lattice.
The hydroxyl functionality within the butyl side chain provides additional opportunities for hydrogen bonding interactions that significantly influence crystal packing arrangements. Crystallographic studies of related hydroxyalkyl-substituted aromatic compounds demonstrate preferential formation of hydrogen-bonded networks that stabilize specific crystal polymorphs and influence physical properties such as melting points and dissolution rates. These hydrogen bonding patterns typically involve the hydroxyl group as both donor and acceptor, creating extended networks throughout the crystal structure.
Table 3: Expected Crystallographic Parameters Based on Structural Analogs
| Parameter | Expected Range | Basis for Estimation |
|---|---|---|
| Melting Point | 140-180°C | Fluorinated aromatic esters |
| Crystal System | Monoclinic/Triclinic | Chiral molecules with flexible chains |
| Space Group | P21 or P1 | Enantiopure compounds |
| Density | 1.4-1.6 g/cm³ | Fluorinated organic compounds |
The stereochemical configuration of the (S)-enantiomer influences crystal packing through enantioselective intermolecular interactions that favor specific molecular orientations and arrangements. Crystallographic analysis of enantiopure compounds typically reveals optimized packing efficiencies that maximize favorable contacts while minimizing unfavorable steric interactions. The presence of the chiral center creates opportunities for homochiral recognition in the solid state, potentially leading to different packing motifs compared to racemic mixtures or the opposite enantiomer.
Properties
IUPAC Name |
methyl 4-[(1S)-4,4,4-trifluoro-1-hydroxybutyl]benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13F3O3/c1-18-11(17)9-4-2-8(3-5-9)10(16)6-7-12(13,14)15/h2-5,10,16H,6-7H2,1H3/t10-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKLKMELCTUIEJE-JTQLQIEISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C(CCC(F)(F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)C1=CC=C(C=C1)[C@H](CCC(F)(F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13F3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10723490 | |
| Record name | Methyl 4-[(1S)-4,4,4-trifluoro-1-hydroxybutyl]benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10723490 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
953422-97-4 | |
| Record name | Methyl 4-[(1S)-4,4,4-trifluoro-1-hydroxybutyl]benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10723490 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
General Synthetic Strategy
The preparation of (S)-methyl 4-(4,4,4-trifluoro-1-hydroxybutyl)benzoate typically involves two main synthetic components:
- Construction of the 4,4,4-trifluorobutanol moiety.
- Attachment of this moiety to the methyl 4-benzoate framework with stereocontrol.
The key challenge is achieving the stereoselective reduction to the (S)-configured hydroxy compound.
Preparation of 4,4,4-Trifluorobutanol Intermediate
A robust industrially applicable method for synthesizing 4,4,4-trifluorobutanol, a crucial intermediate, was disclosed in a Chinese patent (CN105237340B). The method involves:
Substitution Reaction
Diethyl malonate undergoes nucleophilic substitution with 2,2,2-trifluoroethyl p-toluenesulfonate under basic catalysis to yield 2-(2,2,2-trifluoroethyl)-diethyl malonate.Decarboxylation
The substituted malonate is subjected to decarboxylation in the presence of salts and water to form 4,4,4-trifluoroethyl butyrate.Reduction
The ester is reduced catalytically using a reducing agent (e.g., sodium borohydride or catalytic hydrogenation) to afford 4,4,4-trifluorobutanol.
Post-processing includes solvent extraction, drying, and distillation to obtain high purity product suitable for further synthesis.
| Step | Reaction | Conditions | Product | Yield/Notes |
|---|---|---|---|---|
| 1 | Diethyl malonate + 2,2,2-trifluoroethyl p-toluenesulfonate | Base catalyst, 65-70°C | 2-(2,2,2-trifluoroethyl)-diethyl malonate | High yield, neutral pH extraction |
| 2 | Decarboxylation | Salt, water, solvent extraction | 4,4,4-trifluoroethyl butyrate | Washed with water, dried organic phase |
| 3 | Reduction | Catalyst, methanol or THF, 65±5°C | 4,4,4-trifluorobutanol | High purity, solvent recycling possible |
This method offers advantages of low cost, simple operation, and environmental friendliness with high yield and purity.
Attachment of the Trifluorobutanol Moiety to Methyl 4-Benzoate
The next step involves coupling the trifluorobutanol intermediate to the methyl 4-benzoate framework. Although direct literature on the exact compound is limited, analogous esterification and substitution reactions provide a blueprint:
Methyl 4-(4-hydroxybutyl)benzoate, a structurally similar compound, is known and characterized (PubChem CID 14603109). It can be prepared by esterification of 4-(4-hydroxybutyl)benzoic acid with methanol under acidic catalysis.
For the trifluorinated analog, the 4,4,4-trifluorobutanol intermediate can be coupled via nucleophilic substitution or esterification with methyl 4-halobenzoate or via metal-catalyzed cross-coupling reactions.
Stereoselective Reduction to (S)-Enantiomer
Achieving the (S)-configuration at the hydroxy-bearing carbon is critical. A well-established approach involves catalytic asymmetric reduction using chiral catalysts:
The Corey–Bakshi–Shibata (CBS) catalyst system has been demonstrated to provide high enantiomeric excess (up to 99% ee) in the reduction of ketones to chiral alcohols, including fluorinated substrates.
For example, ketone precursors analogous to the trifluorobutyl moiety are reduced using (S)-Me-CBS catalyst, yielding the (S)-alcohol with excellent stereoselectivity and yield (~97%).
This method is preferred for its operational simplicity, high selectivity, and scalability.
Summary Table of Preparation Methods
Research Findings and Notes
The trifluoroalkylation step using trifluoroethyl p-toluenesulfonate is efficient and allows for industrial scale-up due to cheap and readily available reagents.
The asymmetric reduction using CBS catalysts is a gold standard for obtaining high enantiopurity in fluorinated alcohols, confirmed by X-ray crystallography and NMR studies.
Solvent choices such as methanol and tetrahydrofuran are common in reduction and coupling steps, balancing solubility and reaction kinetics.
Post-reaction workup typically involves extraction with dichloromethane or ethyl acetate, drying over sodium sulfate, and vacuum distillation or chromatography to isolate the pure product.
Chemical Reactions Analysis
Types of Reactions
(S)-methyl 4-(4,4,4-trifluoro-1-hydroxybutyl)benzoate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or carboxylic acid.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines or thiols.
Major Products
Oxidation: 4-(4,4,4-trifluoro-1-oxobutyl)benzoic acid.
Reduction: 4-(4,4,4-trifluoro-1-hydroxybutyl)benzyl alcohol.
Substitution: 4-(4,4,4-trifluoro-1-aminobutyl)benzoate.
Scientific Research Applications
Medicinal Chemistry
(S)-methyl 4-(4,4,4-trifluoro-1-hydroxybutyl)benzoate has been investigated for its potential therapeutic effects. Its structure allows it to interact with biological targets effectively.
Case Study: Anticancer Activity
Research has indicated that compounds with trifluoromethyl groups can enhance the biological activity of drugs. A study demonstrated that modifications to benzoate derivatives could lead to improved efficacy against specific cancer cell lines .
Fluorinated Compounds in Drug Design
Fluorinated compounds are known for their metabolic stability and lipophilicity. The incorporation of trifluoromethyl groups into drug candidates can significantly alter their pharmacokinetic properties.
Data Table: Comparison of Fluorinated vs. Non-Fluorinated Compounds
| Compound Type | Lipophilicity | Metabolic Stability | Example Use Case |
|---|---|---|---|
| Fluorinated | High | High | Antiviral drugs |
| Non-Fluorinated | Moderate | Low | Traditional antibiotics |
Materials Science
In materials science, this compound can be utilized as an intermediate in the synthesis of advanced materials such as polymers and coatings.
Application in Polymer Synthesis
The compound can serve as a building block for creating fluorinated polymers that exhibit enhanced thermal stability and chemical resistance. These materials are particularly useful in applications requiring durability under harsh conditions.
Agricultural Chemistry
Fluorinated compounds have also found applications in agricultural chemistry as pesticides and herbicides due to their effectiveness at low concentrations and reduced environmental impact.
Case Study: Herbicide Development
A study explored the use of fluorinated benzoates in developing new herbicides that target specific weed species while minimizing harm to crops . The unique properties of this compound make it a candidate for further research in this area.
Mechanism of Action
The mechanism of action of (S)-methyl 4-(4,4,4-trifluoro-1-hydroxybutyl)benzoate involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact with hydrophobic regions of proteins or cell membranes. The hydroxy group can form hydrogen bonds with biological molecules, influencing the compound’s binding affinity and activity.
Comparison with Similar Compounds
Structural Analogues
The compound belongs to a broader class of substituted benzoate esters. Below is a comparative analysis with structurally related compounds:
Table 1: Key Structural and Functional Comparisons
Functional Group Impact on Properties
- Trifluorobutyl vs. Aminoethyl: The trifluorobutyl group in the target compound enhances lipophilicity and metabolic stability compared to the aminoethyl group in (S)-Methyl 4-(1-aminoethyl)benzoate. Fluorination typically reduces basicity and increases electronegativity, altering solubility in non-polar solvents .
- Hydroxyl vs. Sulfonylurea :
The hydroxyl group in the target compound may facilitate hydrogen bonding, contrasting with sulfonylurea moieties in tribenuron methyl ester, which interact with plant acetolactate synthase (ALS) enzymes .
Physicochemical Properties
- Lipophilicity: The trifluorobutyl group likely increases logP compared to non-fluorinated analogues, enhancing membrane permeability.
- Solubility: The hydroxyl group may improve aqueous solubility relative to fully non-polar agrochemical esters.
Biological Activity
(S)-Methyl 4-(4,4,4-trifluoro-1-hydroxybutyl)benzoate is a compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, including antimicrobial activity, cytotoxic effects, and other relevant pharmacological actions.
Chemical Structure and Properties
- Chemical Formula : C₁₂H₁₃F₃O₃
- CAS Number : 953422-97-4
- Molecular Weight : 272.22 g/mol
The compound features a benzoate structure with a trifluorinated hydroxybutyl side chain, which may influence its biological activity through enhanced lipophilicity and potential interactions with biological membranes.
Antimicrobial Activity
Recent studies have investigated the antimicrobial properties of various benzoate derivatives, including this compound. The following table summarizes some findings related to its antimicrobial efficacy:
| Microorganism | Activity | Reference |
|---|---|---|
| Gram-positive bacteria | Moderate to high activity | |
| Gram-negative bacteria | Low to moderate activity | |
| Fungi | Moderate activity |
The compound demonstrated significant activity against certain Gram-positive bacteria and fungi but showed limited effectiveness against Gram-negative strains. This pattern is consistent with other studies on similar benzoate derivatives.
Cytotoxic Effects
The cytotoxic potential of this compound has also been evaluated in various cancer cell lines. Research indicates that:
- The compound exhibits selective cytotoxicity towards certain cancer cells while sparing normal cells.
- IC50 values (the concentration required to inhibit cell growth by 50%) vary significantly among different cell lines.
Table of Cytotoxicity Data
These findings suggest that the compound may be a candidate for further development in cancer therapeutics due to its selective toxicity profile.
The exact mechanism by which this compound exerts its biological effects is still under investigation. However, preliminary studies suggest that:
- The trifluorinated moiety may enhance membrane permeability, facilitating cellular uptake.
- Interaction with specific cellular targets involved in apoptosis and cell cycle regulation has been hypothesized.
Case Studies and Research Findings
Several case studies have highlighted the potential applications of this compound in medicinal chemistry:
- Antibacterial Development : A study demonstrated that modifications to the benzoate structure could lead to enhanced antibacterial properties against resistant strains of Staphylococcus aureus.
- Anticancer Research : A research group focused on synthesizing analogs of this compound to optimize its anticancer activity. Their results indicated that structural modifications could significantly improve selectivity and potency against various tumor types.
- Environmental Impact Studies : Investigations into the biodegradability of this compound suggest that its trifluorinated nature may affect environmental persistence, raising concerns about its ecological impact.
Q & A
Q. Table 1: Example Reaction Conditions
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Asymmetric Reduction | (S)-CBS catalyst, BH3·THF, –20°C | 85–90 | |
| Esterification | DCC, DMAP, CH2Cl2, RT | 75–80 |
Advanced: How can conflicting stereochemical assignments in NMR or X-ray data be resolved?
Answer:
Discrepancies between NMR (e.g., NOE correlations) and X-ray diffraction data require cross-validation:
- X-ray Refinement: Use programs like SHELXL for high-precision refinement of crystallographic data. Hydrogen-bonding networks can validate the hydroxyl group’s spatial arrangement .
- Computational Modeling: Compare experimental data with DFT-optimized structures (e.g., B3LYP/6-31G* level) to assess energy-minimized conformers. Exact exchange terms in DFT functionals improve accuracy for trifluoromethyl groups .
- Dynamic NMR: Analyze variable-temperature <sup>19</sup>F NMR to detect conformational flexibility in the trifluoroalkyl chain .
Basic: What spectroscopic techniques are critical for characterizing this compound?
Answer:
- <sup>1</sup>H/<sup>13</sup>C NMR: Assign peaks using 2D experiments (COSY, HSQC). The trifluoro group induces deshielding in adjacent protons (δ ~4.5–5.0 ppm) .
- IR Spectroscopy: Confirm hydroxyl (3400–3600 cm<sup>−1</sup>) and ester carbonyl (1720–1740 cm<sup>−1</sup>) groups.
- HRMS: Validate molecular weight (e.g., [M+Na]<sup>+</sup> at m/z 318.0895) with a tolerance <2 ppm .
Advanced: How does the trifluoromethyl group influence electronic properties and reactivity?
Answer:
The –CF3 group:
- Electron-Withdrawing Effect: Reduces electron density at the hydroxybutyl chain, increasing acidity of the hydroxyl proton (pKa ~10–12).
- Steric Effects: Hinders nucleophilic attack at the ester carbonyl, requiring polar aprotic solvents (e.g., DMF) for hydrolysis.
- Computational Insights: DFT studies (B3LYP/def2-TZVP) show strong hyperconjugative interactions between CF3 and the aromatic ring, stabilizing the LUMO .
Basic: What crystallization strategies optimize single-crystal growth for X-ray analysis?
Answer:
- Solvent Selection: Use slow evaporation in ethyl acetate/hexane (1:3) at 4°C.
- Seeding: Introduce microcrystals to induce nucleation.
- Software Tools: SIR97 or SHELXD for structure solution; SHELXL for refinement. High-resolution data (<0.8 Å) ensures accurate stereochemical assignment .
Advanced: How to analyze kinetic vs. thermodynamic control in stereoselective synthesis?
Answer:
- Kinetic Studies: Monitor reaction progress via <sup>19</sup>F NMR. Lower temperatures (–40°C) favor kinetic (S)-product by slowing equilibration.
- Thermodynamic Analysis: Heating (60°C) in toluene shifts equilibrium toward the more stable diastereomer.
- Computational Free Energy Calculations: Compare ΔG values for transition states (B3LYP-D3/cc-pVDZ) to predict dominant pathways .
Basic: What are common impurities, and how are they quantified?
Answer:
- Byproducts: Unreacted methyl benzoate (GC-MS retention time ~8.2 min) or racemic hydroxybutyl derivatives.
- Quantification: HPLC with a C18 column (ACN:H2O 70:30, 1 mL/min); LOD ≤0.1% .
Advanced: Can this compound act as a chiral ligand or catalyst?
Answer:
The hydroxyl and ester groups enable coordination to metals (e.g., Pd, Ru):
- Catalytic Screening: Test in asymmetric hydrogenation (e.g., ketones → alcohols) with [RuCl2(p-cymene)]2.
- X-ray Absorption Spectroscopy (XAS): Confirm metal-ligand binding modes.
- Enantiomeric Excess (ee): Measure via chiral HPLC (Chiralpak AD-H column) .
Table 2: Key Physicochemical Properties
| Property | Value | Method/Reference |
|---|---|---|
| Melting Point | 112–116°C | Differential Scanning Calorimetry |
| LogP (Octanol/Water) | 2.8 ± 0.3 | Shake-flask |
| Solubility (25°C) | 1.2 mg/mL in H2O | HPLC |
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
